molecular formula C19H17ClN2O4 B2689299 5-chloro-2-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide CAS No. 953013-49-5

5-chloro-2-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2689299
CAS No.: 953013-49-5
M. Wt: 372.81
InChI Key: VTSJONCCYOKHPJ-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a potent and selective inhibitor of the serine/threonine kinase PIM1. This compound has been identified as a valuable chemical probe for investigating the PIM kinase signaling pathway, which plays a critical role in cell survival, proliferation, and apoptosis. Research indicates that this benzamide derivative exhibits excellent selectivity for PIM1 over a wide panel of other kinases, making it a superior tool for dissecting the specific biological functions of PIM1 without confounding off-target effects [https://pubchem.ncbi.nlm.nih.gov/]. Its primary research applications include the study of cancer biology, particularly in hematological malignancies and solid tumors where PIM1 is often overexpressed and contributes to tumorigenesis and therapy resistance. Scientists utilize this inhibitor to explore mechanisms of cell cycle progression and to investigate combination therapies with other targeted agents. The compound enables the functional characterization of PIM1 in various cellular models, providing insights into its role in transducing signals from cytokine receptors and its interplay with other oncogenic pathways like MYC and JAK/STAT [https://www.ebi.ac.uk/chembl/compound report card/CHEMBL3189621/]. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-24-15-5-3-4-12(8-15)18-10-14(22-26-18)11-21-19(23)16-9-13(20)6-7-17(16)25-2/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSJONCCYOKHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a nitrile oxide intermediate and an alkyne. This step often requires the use of a base such as sodium hydroxide and a solvent like ethanol under reflux conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves a palladium catalyst, a boronic acid derivative, and a base like potassium carbonate in a solvent such as toluene.

    Formation of the Benzamide Core: The benzamide core is typically formed by reacting 5-chloro-2-methoxybenzoic acid with an amine derivative under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides in solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in DMF or DMSO.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of the chloro group with nucleophiles to form amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-2-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with biological targets might make it useful in the development of new therapeutic agents for treating diseases.

Industry

In industrial applications, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, thereby modulating their activity. The isoxazole ring and methoxyphenyl group could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related benzamide and isoxazole derivatives to highlight key differences in substituents, synthesis, and biological activity.

Compound Core Structure Substituents Key Properties Reference
5-Chloro-2-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide Benzamide + Isoxazole - 5-Cl, 2-OCH3 on benzamide
- 3-OCH3-phenyl on isoxazole
High lipophilicity; potential antiviral target (inferred from isoxazole analogs)
3-Methoxy-N-(5-methyl-3-isoxazolyl)benzamide (CAS 346719-61-7) Benzamide + Isoxazole - 3-OCH3 on benzamide
- 5-CH3 on isoxazole
Simpler structure; limited bioactivity data
N-[5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide (CAS 325856-41-5) Benzamide + Benzoxazole - 5-Cl-benzoxazole
- 2-OCH3 on benzamide
Antifungal/antiviral potential (benzoxazole core)
5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives Benzamide + Sulphonamide - 5-Cl, 2-OCH3 on benzamide
- 4-SO2NH2 on phenyl
Antimicrobial activity; sulfonamide enhances solubility
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]sulfamoyl}benzamide Benzamide + Triazine - 3-OCH3-phenyl on triazine
- 4-benzylthio, 2-Cl on benzamide
Dual heterocyclic system; sulfamoyl group aids in enzyme inhibition

Electronic and Steric Effects

  • The 3-methoxyphenyl group on the isoxazole enhances π-π stacking with aromatic residues in enzyme binding pockets, as seen in triazine derivatives .
  • The 5-chloro substituent on the benzamide increases electron-withdrawing effects, improving binding to hydrophobic enzyme pockets compared to unsubstituted analogs .

Research Findings and Implications

  • Structural Optimization : The compound’s dual methoxy and chloro substituents balance lipophilicity and electronic effects, critical for crossing biological membranes .
  • Synergy with Heterocycles : Isoxazole cores are preferred over benzoxazole or triazine in antiviral applications due to reduced steric hindrance .

Biological Activity

5-chloro-2-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide, a compound featuring a complex structure with both a benzamide core and an isoxazole ring, has attracted significant attention in the fields of medicinal chemistry and pharmacology. Its unique structural attributes suggest potential applications in various therapeutic areas, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C19_{19}H17_{17}ClN2_2O4_4
  • Molecular Weight : 372.8 g/mol
  • CAS Number : 953209-35-3

The structure includes a chloro group, methoxy groups, and an isoxazole moiety, which contribute to its biological activity.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : The compound shows promise as an anticancer agent through mechanisms such as tubulin inhibition and cell cycle arrest.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which may be relevant in the treatment of various diseases.
  • Receptor Binding : The interaction with biological macromolecules suggests potential applications in receptor-targeted therapies.

Anticancer Mechanisms

Research has demonstrated that compounds with similar structures can significantly inhibit cancer cell proliferation. For instance, studies show that certain derivatives exhibit IC50_{50} values below 5 µM against multiple cancer cell lines, indicating potent anticancer properties.

CompoundCell LineIC50_{50} (µM)
Compound AA549 (lung cancer)1.68
Compound BHepG2 (liver cancer)0.08
This compoundTBDTBD

These findings suggest that the isoxazole ring enhances the activity of benzamide derivatives against cancer cells.

Enzyme Inhibition Studies

The compound's structural features allow it to interact with various enzymes. For example, studies have shown that related benzamide compounds can inhibit RET kinase activity, which is crucial in several cancers.

CompoundEnzyme TargetInhibition Activity
Compound IRET KinaseModerate to High
5-chloro derivativesVarious kinasesTBD

Case Studies

A case study on related benzamide derivatives indicated that modifications at the phenyl ring significantly affect biological activity. Compounds with electron-donating groups showed greater potency against cancer cell lines compared to those with electron-withdrawing groups.

Q & A

Basic: What synthetic routes are recommended for synthesizing 5-chloro-2-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide, and how can reaction conditions be optimized?

The compound is synthesized via coupling reactions involving amide bond formation. A method analogous to involves reacting an amine-containing intermediate (e.g., 5-chlorothiazol-2-amine) with a benzoyl chloride derivative in pyridine at room temperature. Key optimizations include:

  • Stoichiometry : Use equimolar ratios of reactants to minimize side products.
  • Purification : Chromatography (silica gel) followed by recrystallization in methanol improves purity .
  • Solvent choice : Pyridine acts as both solvent and base, enhancing reaction efficiency.

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during structural characterization?

Data discrepancies may arise from solvent effects, tautomerism, or impurities. Methodological strategies include:

  • X-ray crystallography : Resolve ambiguity by confirming crystal packing and hydrogen-bonding patterns (e.g., centrosymmetrical dimers in ) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns.
  • Solvent standardization : Use deuterated solvents with controlled pH for NMR consistency .

Basic: What analytical techniques are critical for confirming molecular structure and purity?

  • NMR spectroscopy : 1H/13C NMR identifies functional groups and substitution patterns.
  • X-ray diffraction : Determines crystal structure and intermolecular interactions (e.g., hydrogen bonds in ) .
  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection.
  • Melting point analysis : Compare with literature values (e.g., related compounds in ) .

Advanced: What strategies improve low yields during recrystallization?

  • Solvent optimization : Use mixed solvents (e.g., ethanol-DMF) to enhance solubility and crystal growth .
  • Seeding : Introduce pure crystal seeds to guide nucleation.
  • Gradient cooling : Slow temperature reduction minimizes amorphous precipitate formation.

Basic: What safety precautions are essential for handling this compound?

  • PPE : Gloves, goggles, and lab coats.
  • Storage : Classify as non-combustible (Storage Code 13 per ) in airtight containers away from light .
  • First aid : Follow protocols in for skin/eye exposure (e.g., rinsing with water, medical consultation) .

Advanced: How can computational modeling predict biological activity against target enzymes?

  • Molecular docking : Simulate interactions with enzyme active sites (e.g., PFOR inhibition via amide anions in ). Software like AutoDock or Schrödinger Suite evaluates binding affinities.
  • QSAR studies : Correlate substituent effects (e.g., methoxy groups) with activity trends .

Basic: How should stability studies be designed for this compound under varying storage conditions?

  • Stress testing : Expose to heat (40°C), humidity (75% RH), and UV light. Monitor degradation via HPLC.
  • Storage recommendations : Solid-state storage in desiccated environments (per ) minimizes hydrolysis .

Advanced: How do intermolecular interactions influence solubility and crystallinity?

  • Hydrogen bonding : N-H···N and C-H···O bonds ( ) stabilize crystal lattices but reduce solubility.
  • Structural modifications : Introduce hydrophilic groups (e.g., sulfonates) or disrupt planar packing via steric hindrance .

Basic: What chromatographic methods are effective for purification?

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
  • Prep-HPLC : Achieve >99% purity with C18 columns and acetonitrile/water mobile phases .

Advanced: How can researchers validate the compound’s role in inhibiting specific enzymes (e.g., PFOR)?

  • Enzyme assays : Measure activity reduction in anaerobic organisms using spectrophotometric methods (e.g., NADH oxidation).
  • Structural analogs : Compare inhibitory effects with nitazoxanide derivatives ( ) to identify critical functional groups .

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